
Avadomide hydrochloride
概要
説明
アバドミド塩酸塩は、ユビキチン-プロテアソーム系に関与するタンパク質であるセレブロンを調節する新規の低分子化合物です。この化合物は、抗腫瘍、抗血管新生、および免疫調節作用の可能性を示しています。主に、びまん性大細胞型B細胞リンパ腫や多発性骨髄腫などのさまざまな種類の癌の治療における有効性について調査されています .
2. 製法
合成経路および反応条件: アバドミド塩酸塩の合成は、キナゾリンオン構造のコアを調製することから始まり、複数のステップを伴います。主要なステップには以下が含まれます。
キナゾリンオンコアの形成: 適切なアントラニル酸誘導体と適切なアミンを環化させることが含まれます。
官能基化: 目的の薬理活性フォアを達成するために、キナゾリンオンコアに官能基を導入します。
工業的生産方法: アバドミド塩酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには以下が含まれます。
バッチ処理: 環化および官能基化ステップに大型反応器を使用します。
精製: 高い純度を確保するために、結晶化やクロマトグラフィーなどの技術を採用します。
3. 化学反応解析
反応の種類: アバドミド塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
一般的な試薬および条件:
酸化: 酸性または塩基性条件下での過酸化水素。
還元: 穏やかな条件下での水素化ホウ素ナトリウム。
主要な生成物:
酸化生成物: 追加の酸素官能基を持つキナゾリンオン誘導体。
還元生成物: キナゾリンオン誘導体の還元された形態。
置換生成物: ハロゲン化されたキナゾリンオン誘導体.
4. 科学研究アプリケーション
アバドミド塩酸塩は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: セレブロンの調節とそのタンパク質分解への影響を研究するためのモデル化合物として使用されます。
生物学: 免疫応答の調節とナチュラルキラー細胞の活性の増強における役割について調査されています。
医学: 主に、びまん性大細胞型B細胞リンパ腫や多発性骨髄腫などの血液悪性腫瘍の治療における可能性について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Functionalization: Introduction of functional groups to the quinazolinone core to achieve the desired pharmacophore.
Hydrochloride Salt Formation: The final step involves the conversion of avadomide to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the cyclization and functionalization steps.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
化学反応の分析
Key Reaction Steps:
- Formation of Quinazolinone Core :
- Amidation with Piperidine-2,6-dione :
- Hydrochloride Salt Formation :
Example Reaction Scheme:
Degradation and Stability
This compound undergoes pH-dependent degradation, with stability challenges under acidic or alkaline conditions:
Stability Highlights:
- Hydrolytic Degradation :
- Thermal Stability :
Interaction with Biological Targets
This compound binds cereblon (CRBN), inducing proteasomal degradation of transcription factors Aiolos/Ikaros:
Mechanistic Insights:
- Cereblon Binding :
- Pharmacodynamic Effects :
Analytical Characterization
Critical physicochemical properties of this compound:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 322.75 g/mol | PubChem CID 60199173 |
Solubility | >10 mg/mL in DMSO | DrugBank |
pKa | 4.2 (piperidine NH), 9.8 (quinazolinone NH) | Predicted via ALOGPS |
LogP | 0.06 | PubChem |
Reaction Optimization Challenges
- Yield Limitations :
- Impurity Control :
科学的研究の応用
Avadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cereblon modulation and its effects on protein degradation.
Biology: Investigated for its role in modulating immune responses and enhancing the activity of natural killer cells.
Medicine: Primarily researched for its potential in treating hematologic malignancies such as diffuse large B-cell lymphoma and multiple myeloma.
Industry: Potential applications in developing new therapeutic agents and understanding the mechanisms of drug resistance
作用機序
アバドミド塩酸塩は、カルリン-4 RING E3 ユビキチンリガーゼ複合体における基質レセプターであるセレブロンに結合することによって作用を発揮します。この結合は、造血転写因子AiolosおよびIkarosの募集とそれに続くプロテアソームによる分解を促進します。これらの転写因子の分解は、以下につながります。
腫瘍細胞のアポトーシス: 特定の腫瘍細胞で細胞死を誘導します。
免疫応答の増強: インターフェロン誘導遺伝子の脱抑制とインターロイキン-2産生の増加により、T細胞とナチュラルキラー細胞の活性が向上します
類似の化合物:
タリドミド: 免疫調節効果は類似しているものの、安全性が異なる、古いセレブロン調節薬。
レナリドミド: 効力が向上し、副作用が減少した、タリドミドのより強力なアナログ。
ポマリドミド: 独特の薬物動態と臨床応用を持つ、別のタリドミドアナログ
アバドミド塩酸塩の独自性:
効力向上: 強力な抗腫瘍および免疫調節作用を示します。
安全プロファイルの向上: 古いアナログと比較して、重篤な副作用の発生率が低いです。
幅広い活性スペクトル: 幅広い血液悪性腫瘍に効果的
類似化合物との比較
Thalidomide: An older cereblon modulator with similar immunomodulatory effects but with a different safety profile.
Lenalidomide: A more potent analog of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct pharmacokinetic properties and clinical applications
Uniqueness of Avadomide Hydrochloride:
Enhanced Efficacy: Demonstrates potent antitumor and immunomodulatory activities.
Improved Safety Profile: Reduced incidence of severe adverse effects compared to older analogs.
Broad Spectrum of Activity: Effective against a wide range of hematologic malignancies
生物活性
Avadomide hydrochloride, also known as CC-122, is a novel cereblon E3 ligase modulator (CELMoD) that has gained attention for its potential therapeutic applications in oncology, particularly in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL). This article provides a comprehensive overview of the biological activity of avadomide, including its mechanisms of action, preclinical and clinical findings, and implications for treatment.
Avadomide exerts its biological effects primarily through its interaction with cereblon, a component of the cullin 4 E3 ubiquitin ligase complex. Upon binding to cereblon, avadomide promotes the ubiquitination and subsequent degradation of hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to:
- Decreased proliferation of malignant B cells.
- Increased apoptosis in these cells.
- Enhanced activation of T cells and natural killer (NK) cells, which are crucial components of the immune response .
Preclinical Studies
Preclinical studies have demonstrated that avadomide has significant antitumor activity across various DLBCL cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes. Notably, avadomide has shown greater potency compared to lenalidomide, another CELMoD agent, by inducing more substantial degradation of Aiolos and Ikaros and enhancing tumor cell apoptosis .
Table 1: Comparison of Avadomide and Lenalidomide
Feature | Avadomide (CC-122) | Lenalidomide |
---|---|---|
Mechanism | Cereblon modulator | Cereblon modulator |
Potency | Higher | Moderate |
Target Cell Types | ABC & GCB DLBCL | Primarily ABC DLBCL |
Induces Apoptosis | Yes | Yes |
T-cell Activation | Significant | Moderate |
Clinical Findings
Avadomide has been evaluated in several clinical trials for its efficacy in treating relapsed or refractory DLBCL. A notable phase I study reported that avadomide monotherapy demonstrated an overall response rate (ORR) of 28%, with a complete response (CR) rate of 9% among treated patients. The study also indicated that the recommended phase II dose was 3 mg administered on a 5/7-day schedule .
Case Study Insights
- Patient Demographics : In a multicenter trial involving patients with relapsed/refractory DLBCL, 14 patients were treated with avadomide.
- Safety Profile : The treatment was generally well tolerated, with a low incidence of discontinuations due to adverse events. However, dose adjustments were necessary for some patients due to mild side effects such as edema .
- Biomarker Analysis : Peripheral blood samples showed a significant reduction in Aiolos levels post-treatment, indicating effective target engagement. Additionally, T-cell activation was evidenced by increased secretion of cytokines such as IL-2 and IFN-γ .
Pharmacodynamics and Immune Modulation
Avadomide not only targets malignant cells but also modulates the immune system:
- T-cell Activation : Increased levels of activated T-cells were observed within two weeks of treatment initiation. Specifically, memory and activated CD8+ T-cells increased by 214% and 111%, respectively .
- Cytokine Release : The drug significantly upregulated cytokine production, which is essential for enhancing immune responses against tumors .
- NK Cell Activity : Avadomide has been shown to activate NK cells, contributing to antibody-dependent cell-mediated cytotoxicity against tumor cells .
特性
CAS番号 |
1398053-45-6 |
---|---|
分子式 |
C14H15ClN4O3 |
分子量 |
322.75 g/mol |
IUPAC名 |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |
InChIキー |
BVJRNKXVSYLNFD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
正規SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。